3-(4-Methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one
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Overview
Description
3-(4-Methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one is a complex organic compound belonging to the class of chromen-4-one derivatives These compounds are known for their diverse biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxyphenol with 4-nitrobenzaldehyde to form an intermediate, which is then cyclized to produce the chromen-4-one core. The reaction conditions often include the use of catalysts such as acids or bases, and solvents like ethanol or methanol to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-(4-Methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxyphenyl)(4-nitrophenyl)methanone
- 4-(4-Methoxyphenyl)benzaldehyde
- 4-Methoxyphenol
Uniqueness
3-(4-Methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one stands out due to its unique combination of functional groups and the chromen-4-one core. This structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications .
Properties
CAS No. |
671210-84-7 |
---|---|
Molecular Formula |
C23H17NO7 |
Molecular Weight |
419.389 |
IUPAC Name |
3-(4-methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one |
InChI |
InChI=1S/C23H17NO7/c1-28-17-6-8-18(9-7-17)31-22-14-30-21-12-19(10-11-20(21)23(22)25)29-13-15-2-4-16(5-3-15)24(26)27/h2-12,14H,13H2,1H3 |
InChI Key |
GEZPFNSIRWZKFO-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=C(C=C4)[N+](=O)[O-] |
solubility |
not available |
Origin of Product |
United States |
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